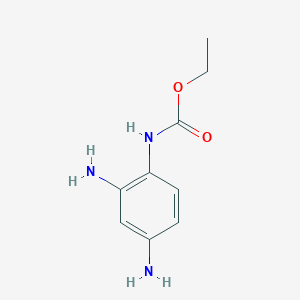

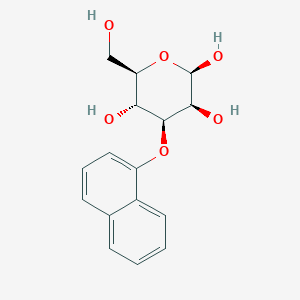

Ethyl (2,4-diaminophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'éthyl (2,4-diaminophényl)carbamate est un composé organique appartenant à la classe des carbamates. Les carbamates sont des esters de l'acide carbamique et sont largement utilisés dans divers domaines, notamment l'agriculture, la médecine et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'éthyl (2,4-diaminophényl)carbamate peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du 2,4-diaminophénol avec le chloroformate d'éthyle en présence d'une base telle que la triéthylamine. La réaction a généralement lieu dans un solvant organique tel que le dichlorométhane à basse température afin d'empêcher les réactions secondaires.

Méthodes de production industrielle : Dans les milieux industriels, la production d'éthyl (2,4-diaminophényl)carbamate peut impliquer des procédés en continu afin d'assurer un rendement élevé et une pureté élevée. L'utilisation de réacteurs automatisés et le contrôle précis des conditions de réaction, telles que la température et la pression, peuvent améliorer l'efficacité de la synthèse.

Analyse Des Réactions Chimiques

Types de réactions : L'éthyl (2,4-diaminophényl)carbamate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés quinoniques.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, conduisant à la formation de dérivés aminés.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe éthyle peut être remplacé par d'autres nucléophiles tels que les amines ou les alcools.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectué dans des solvants aqueux ou organiques.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium ; généralement effectué dans des conditions anhydres.

Substitution : Divers nucléophiles tels que les amines ou les alcools ; les réactions sont souvent réalisées dans des solvants organiques avec une base.

Principaux produits :

Oxydation : Dérivés quinoniques.

Réduction : Dérivés aminés.

Substitution : Carbamates substitués avec différents groupes fonctionnels.

4. Applications de la recherche scientifique

L'éthyl (2,4-diaminophényl)carbamate a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes. Il sert de précurseur dans la

Applications De Recherche Scientifique

Ethyl (2,4-diaminophenyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the

Propriétés

IUPAC Name |

ethyl N-(2,4-diaminophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2,10-11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUPIFVQMBXAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289610 |

Source

|

| Record name | Ethyl N-(2,4-diaminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53189-44-9 |

Source

|

| Record name | Ethyl N-(2,4-diaminophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53189-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(2,4-diaminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)

![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)

![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)